

# Application Notes & Protocols: In Vitro Fungicide Sensitivity Testing of Pyrapropoyne

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## Compound of Interest

*N*-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1*H*-pyrazole-4-carboxamide

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## Introduction

Pyrapropoyne is a broad-spectrum, protectant pyrazole fungicide with a mode of action as a Succinate Dehydrogenase Inhibitor (SDHI)<sup>[1]</sup>. SDHI fungicides disrupt the fungal mitochondrial respiratory chain, specifically at complex II, leading to a cessation of energy production and subsequent cell death<sup>[2]</sup>. This document provides detailed protocols for conducting in vitro sensitivity testing of Pyrapropoyne against various fungal pathogens. The primary objective of these assays is to determine the minimum inhibitory concentration (MIC) or the effective concentration required to inhibit 50% of fungal growth (EC50), which are key parameters in assessing fungicide efficacy and monitoring for the development of resistance.

The methodologies described herein are based on established antifungal susceptibility testing (AFST) principles and can be adapted for a range of filamentous fungi and yeasts<sup>[3][4][5]</sup>.

## Experimental Protocols

### Agar Dilution Method (Poisoned Food Technique)

This method is widely used to determine the sensitivity of mycelial fungi to fungicides. It involves incorporating the test fungicide into a solid growth medium at various concentrations and observing the inhibition of mycelial growth.

#### a. Materials

- Pyrapropoyne (analytical grade)
- Solvent for Pyrapropoyne (e.g., acetone or dimethyl sulfoxide - DMSO)
- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Sterile Petri dishes (90 mm)
- Fungal isolates for testing
- Sterile distilled water
- Micropipettes
- Incubator
- Cork borer (5-7 mm diameter)
- Parafilm

#### b. Preparation of Fungicide Stock Solution

- Accurately weigh a precise amount of Pyrapropoyne.
- Dissolve the Pyrapropoyne in a minimal amount of a suitable solvent (e.g., acetone or DMSO) to prepare a high-concentration stock solution (e.g., 10,000 mg/L).
- Store the stock solution in a dark, sealed container at 4°C.

#### c. Preparation of Fungicide-Amended Media

- Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave.

- Allow the autoclaved medium to cool in a water bath to approximately 45-50°C.
- Prepare a series of serial dilutions from the Pyrapropoyne stock solution.
- Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L)[6][7]. Ensure thorough mixing.
- A control plate should be prepared by adding only the solvent to the medium at the same concentration used in the treated plates[8].
- Pour approximately 20 mL of the fungicide-amended and control media into sterile 90 mm Petri dishes and allow them to solidify.

#### d. Inoculation and Incubation

- From the margin of an actively growing, young (3-7 days old) fungal culture, take a mycelial plug using a sterile cork borer (5-7 mm)[6].
- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate[6].
- Seal the plates with Parafilm and incubate them at a temperature optimal for the growth of the test fungus (typically  $25 \pm 2^\circ\text{C}$ ) in the dark[6].

#### e. Data Collection and Analysis

- Measure the radial mycelial growth (colony diameter) in two perpendicular directions when the fungal growth in the control plate has reached approximately 80% of the plate's diameter[6].
- Calculate the average diameter for each plate.
- Determine the percentage of mycelial growth inhibition for each fungicide concentration using the following formula[6]:
  - Percent Inhibition (%) =  $[(dc - dt) / dc] \times 100$
  - Where:

- $dc$  = average diameter of the fungal colony in the control plate.
- $dt$  = average diameter of the fungal colony in the treated plate.
- The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis[6].

## Broth Microdilution Method

This method is suitable for determining the MIC of fungicides against both filamentous fungi and yeasts. It is a standardized method by organizations like the Clinical and Laboratory Standards Institute (CLSI)[3][4][5].

### a. Materials

- Pyrapropoyne
- Solvent (e.g., DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- Sterile 96-well microtiter plates
- Fungal isolates
- Spectrophotometer or microplate reader
- Sterile distilled water
- Micropipettes
- Incubator

### b. Preparation of Inoculum

- For filamentous fungi: Grow the fungus on PDA plates. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Filter the suspension

through sterile cheesecloth to remove hyphal fragments. Adjust the conidial suspension concentration to  $1 \times 10^6$  to  $5 \times 10^6$  CFU/mL using a hemocytometer.

- For yeasts: Culture the yeast in a suitable broth. Adjust the yeast cell suspension to a concentration of  $1 \times 10^6$  to  $5 \times 10^6$  cells/mL[3].

#### c. Assay Procedure

- Prepare a 2X working solution of Pyrapropoyne in RPMI-1640 medium.
- Dispense 100  $\mu$ L of the 2X fungicide solution into the wells of a 96-well plate. Perform serial dilutions to create a range of concentrations.
- Prepare a 2X fungal inoculum in RPMI-1640 medium.
- Add 100  $\mu$ L of the 2X fungal inoculum to each well, resulting in a final volume of 200  $\mu$ L and a 1X concentration of both the fungicide and the inoculum.
- Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).
- Seal the plate and incubate at the optimal temperature for the test fungus for a specified period (e.g., 24-72 hours)[5].

#### d. Determination of MIC

- The MIC is the lowest concentration of the fungicide that causes a significant inhibition of fungal growth compared to the growth control.
- For azoles and other fungicides with partial inhibition, the MIC endpoint is often defined as the lowest concentration that results in a 50% reduction in growth (or turbidity) compared to the control[5].
- Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

## Data Presentation

Quantitative data from the sensitivity testing should be summarized in tables for clear comparison.

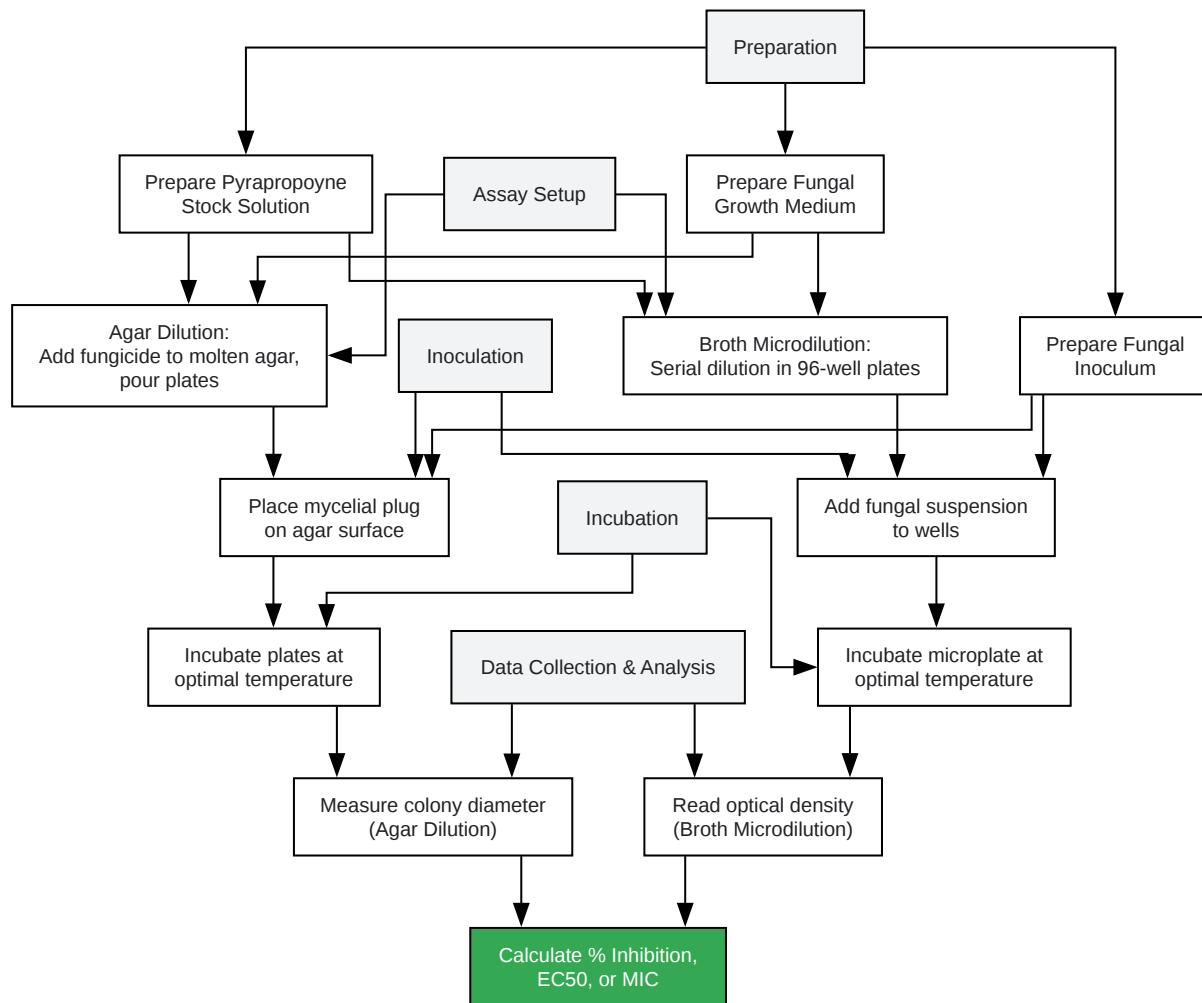
Table 1: Mycelial Growth Inhibition of Fusarium spp. by Pyrapropoyne.

Pyrapropoyne Concentration (mg/L)	Average Colony Diameter (mm) $\pm$ SD	Percent Inhibition (%)
0 (Control)	85.2 $\pm$ 2.1	0
0.01	72.5 $\pm$ 1.8	14.9
0.1	55.1 $\pm$ 2.5	35.3
1	28.7 $\pm$ 1.5	66.3
10	5.0 $\pm$ 0.0	94.1
100	5.0 $\pm$ 0.0	94.1

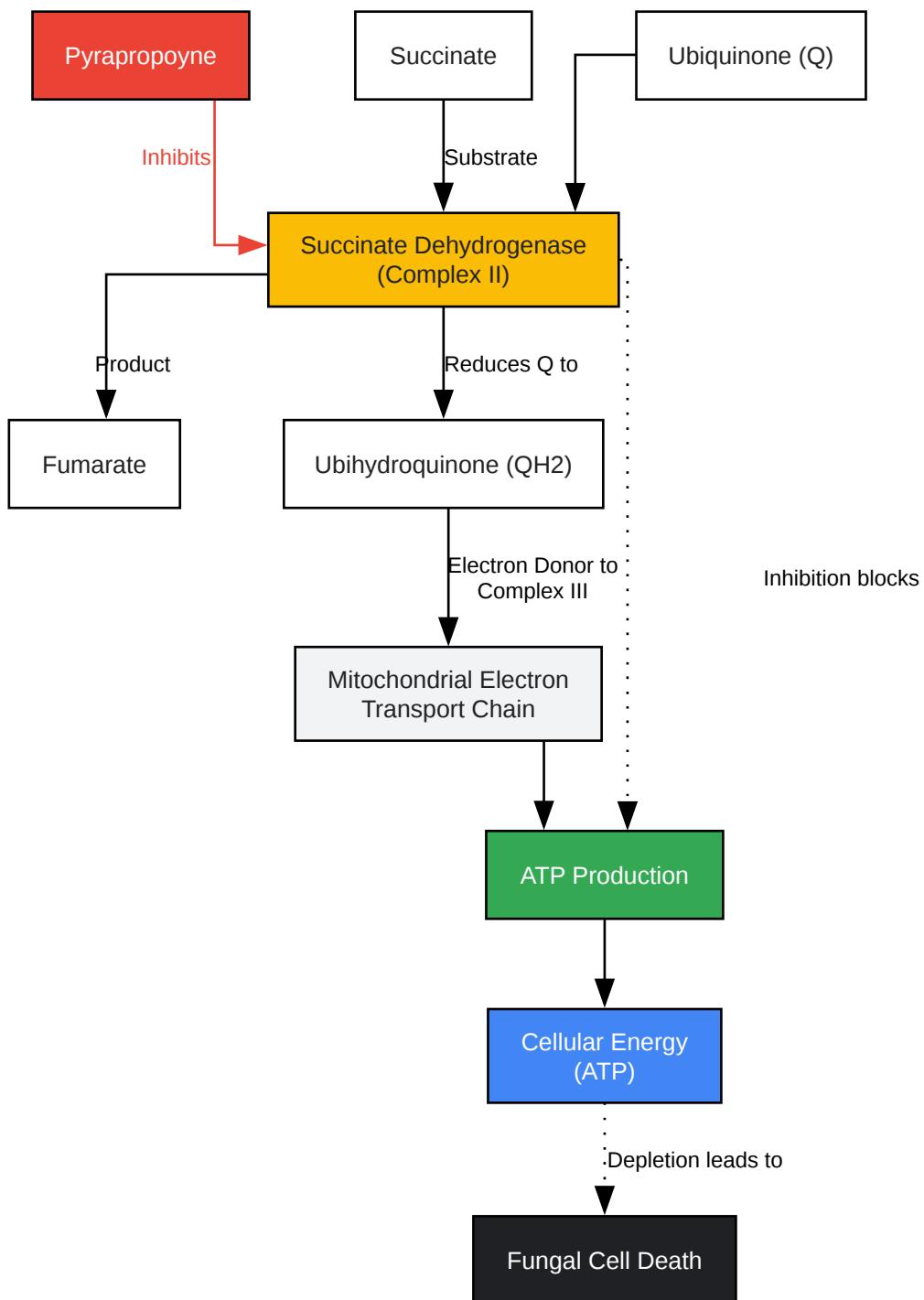
Table 2: EC50 Values of Pyrapropoyne against Various Fungal Pathogens.

Fungal Species	EC50 (mg/L)	95% Confidence Interval
Botrytis cinerea	0.78	0.65 - 0.92
Alternaria alternata	1.23	1.05 - 1.45
Pyricularia oryzae	0.54	0.48 - 0.61
Sclerotinia sclerotiorum	0.95	0.81 - 1.12

## Mandatory Visualization

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Caption: Workflow for in vitro fungicide sensitivity testing of Pyrapropoyne.

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Caption: Mode of action of Pyrapropoyne as an SDHI fungicide.

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